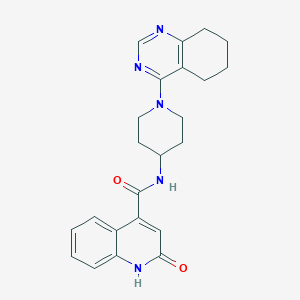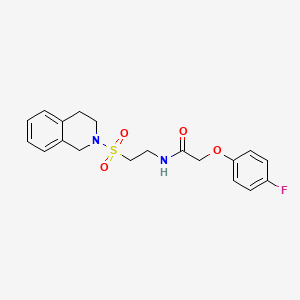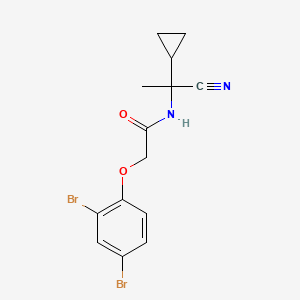
N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific research community. BDP is a synthetic compound that has been found to have potential therapeutic applications in various fields of medicine.
Applications De Recherche Scientifique
Luminescence and Aggregation Enhanced Emission
Research by Srivastava et al. (2017) discusses the synthesis of compounds related to N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide that exhibit luminescence in both solution and solid state. These compounds form nano-aggregates with enhanced emission in specific solvents and show mechanochromic properties, suggesting applications in materials science for sensing, imaging, and display technologies Srivastava et al., 2017.
Crystal Structure Analysis
Wu et al. (2014) synthesized a series of benzamide derivatives, including structures similar to N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, and analyzed their crystal structures. These structures have potential applications in identifying binding sites for allosteric modulators of certain receptors, indicating their importance in drug design and development Wu et al., 2014.
Melanoma Cytotoxicity
Wolf et al. (2004) investigated benzamide derivatives conjugated with alkylating cytostatics for targeted melanoma therapy. These compounds, related to N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, demonstrated higher toxicity against melanoma cells compared to the parent compound, highlighting their potential in cancer treatment Wolf et al., 2004.
Neuroleptic Activity
Iwanami et al. (1981) designed and synthesized benzamides as potential neuroleptics, indicating the utility of N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide analogs in treating psychosis with fewer side effects, offering a new avenue for psychiatric medication development Iwanami et al., 1981.
Histone Deacetylase Inhibition
Zhou et al. (2008) discovered a compound related to N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide that is a selective inhibitor of histone deacetylases 1-3 and 11. This compound exhibits potential as an anticancer drug, illustrating the relevance of benzamide derivatives in epigenetic therapy Zhou et al., 2008.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16-6-7-17(22)20(16)13-3-1-2-11(8-13)18(23)19-12-4-5-14-15(9-12)25-10-24-14/h1-5,8-9H,6-7,10H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJUVFDBMLZZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)
![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)


![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)





![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)